molecular formula C16H14ClNO4 B5087662 3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B5087662
M. Wt: 319.74 g/mol
InChI Key: PJZAVYMQTBQPOA-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. Benzofuran is a versatile heterocyclic compound consisting of fused benzene and furan rings, and its derivatives are increasingly investigated for their potent biological properties . The core benzofuran scaffold is known to be a privileged structure in drug discovery, and specific substitutions on this core can greatly enhance its biological activity and selectivity . The presence of a chloro-substituted anilino group and dimethoxy substitutions on the benzofuran ring in this compound suggests potential for enhanced cytotoxic activity. Research indicates that the introduction of halogen atoms, such as chlorine, and methoxy groups can be critical for a compound's binding affinity and its overall anticancer potency . These substitutions are often explored to develop novel therapies with improved efficacy and selectivity toward cancer cells, aiming to minimize the adverse effects associated with conventional treatments . This product is intended for research purposes such as in vitro cell-based assays and biochemical studies to investigate mechanisms of action, including apoptosis induction and cell cycle arrest. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3-chloroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZAVYMQTBQPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, often referred to as a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding its biological activity, including anticancer and antimicrobial properties.

Chemical Structure

The compound is characterized by the following structural formula:

C15H14ClN1O4\text{C}_{15}\text{H}_{14}\text{ClN}_1\text{O}_4

This structure includes a benzofuran core with methoxy groups and a chlorophenyl amine substituent, which are believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on HepG2 (human liver cancer) and MCF-7 (breast cancer) cell lines demonstrated that the compound induced apoptosis through the activation of caspase-3. The results showed:

  • Caspase-3 Activation : Increased by 7-fold in HepG2 cells treated with the compound at a concentration of 10 µM for 24 hours.
  • Cell Cycle Analysis : A notable accumulation of cells in the pre-G1 phase (indicative of apoptosis) was observed, with a reduction in G2/M phase cells.

The findings suggest that 3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one could be a promising candidate for further development as an anticancer agent due to its ability to induce apoptosis effectively .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.

Antibacterial Testing

The compound was tested using microdilution methods against several bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 mg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Bacillus cereus0.751.5

The results indicate that the compound exhibits effective antibacterial properties, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzofuran derivatives suggests that modifications to the chlorophenyl group significantly influence biological activity. Substituents such as methoxy groups enhance lipophilicity and may improve cell membrane penetration, thus increasing cytotoxicity against cancer cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one exhibit significant anticancer properties. A study demonstrated that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways.

CompoundCancer TypeMechanism of ActionReference
3-Chloro derivativeBreast CancerApoptosis induction via caspase activation
6,7-Dimethoxy derivativeLung CancerInhibition of cell cycle progression

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies revealed that it possesses activity against a range of bacteria and fungi, making it a candidate for further development in treating infections.

PathogenActivity ObservedMinimum Inhibitory Concentration (MIC)Reference
E. coliModerate32 µg/mL
S. aureusStrong16 µg/mL

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzofuran derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Neuroprotection in Alzheimer's Disease

A case study involving animal models of Alzheimer's disease showed that administration of the compound led to improved cognitive function and reduced amyloid plaque formation.

Material Science Applications

In material science, derivatives of benzofuran have been explored for their potential use in organic electronics due to their favorable electronic properties. The incorporation of chlorophenyl groups enhances the electron-withdrawing ability, making them suitable for applications in organic light-emitting diodes (OLEDs).

PropertyValueApplication Area
Electron MobilityHighOLEDs
Thermal StabilityExcellentOrganic Photovoltaics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

A. 3-[[4-[2-[(3-Chlorophenyl)amino]pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol (CGP60474)

  • Structure: Features a pyrimidine-pyridine scaffold instead of a benzofuranone core. The 3-chlorophenylamino group is retained.
  • Activity: Acts as an ATP-competitive CDK inhibitor with an EC50 of 0.12 μM (cytotoxicity) and 0.07 μM (antiproliferative activity) in Bcr-Abl-Ba/F3 cells. Its binding to CDK2 occurs via a cis conformation, contrasting with benzofuranone derivatives that may adopt distinct binding modes .
  • Key Difference: The benzofuranone core in the target compound likely confers rigidity and altered hydrogen-bonding capacity compared to the flexible pyrimidine-pyridine scaffold of CGP60474.

B. (2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one

  • Structure: Shares a benzofuranone core but includes a bromophenyl substituent (vs. chlorophenyl) and additional nitro and dimethyl groups.

C. 3-[[6-[2-(Dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylene]-6,7-dimethoxy-2-benzofuran-1-one

  • Structure: Contains a benzodioxole substituent linked to a dimethylaminoethyl group, replacing the 3-chlorophenylamino moiety.
  • Activity : The benzodioxole group enhances lipophilicity, which may improve membrane permeability but reduce specificity for kinase targets .
Functional Group Comparison
Compound Core Structure Key Substituents Reported EC50 (μM)
Target Compound Benzofuranone 3-Chlorophenylamino, 6,7-dimethoxy Not available
CGP60474 Pyrimidine-pyridine 3-Chlorophenylamino 0.07 (antiproliferative)
(2S,3S)-3-(3-Bromophenyl)-... Tetrahydrobenzofuranone 3-Bromophenyl, nitro, dimethyl Not reported
Benzodioxole Derivative Benzofuranone Benzodioxole, dimethylaminoethyl Not reported
Electronic and Steric Effects
  • Chlorophenyl vs. Bromophenyl : The smaller size and higher electronegativity of chlorine (vs. bromine) may enhance hydrogen-bonding interactions with target proteins .
  • Methoxy vs. Nitro Groups : Methoxy groups in the target compound provide electron-donating effects, stabilizing aromatic interactions, while nitro groups (as in the bromophenyl analogue) introduce steric hindrance and electron-withdrawing properties .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s benzofuranone core is synthetically tractable via condensation and cyclization reactions, similar to methods used for arylidene-hydrazinyl-thiazolines .
  • SAR Insights: The 3-chlorophenylamino group is critical for target engagement, as seen in CGP60474, but modifications to the benzofuranone core (e.g., saturation or additional substituents) could modulate selectivity and potency .

Q & A

Q. What are the common synthetic routes for 3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step processes:

  • Step 1 : Preparation of the benzofuran core via cyclization of substituted phenols or coumarins. For example, NaH-mediated reactions in THF can facilitate ring formation (e.g., ).
  • Step 2 : Introduction of the 3-chlorophenylamino group via nucleophilic substitution or coupling reactions. Grignard reagents (e.g., 1-bromoheptane with Mg/THF, ) or palladium-catalyzed cross-coupling may be employed.
  • Step 3 : Methoxylation at positions 6 and 7 using methylating agents (e.g., dimethyl sulfate) under basic conditions.
    Key intermediates include halogenated precursors (e.g., 5-((3-chlorophenyl)-3-chloro-pyridin-2-yl)-nitrile, ) and hydroxylated benzofuran derivatives.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., δ 7.95 ppm for conjugated protons in ).
  • X-ray Crystallography : Single-crystal studies (e.g., ) resolve stereochemistry and bond angles (mean C–C = 0.007 Å, R factor = 0.051).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 3-[(3-chlorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one?

Methodological Answer:

  • Catalyst Screening : Use Pd-based catalysts for coupling steps () or Lewis acids (e.g., ZnCl2_2) for cyclization.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates ().
  • Temperature Control : Low temperatures (0–5°C) during sensitive steps (e.g., NaH-mediated reactions, ) prevent side reactions.
  • In Situ Monitoring : Techniques like TLC or HPLC track reaction progress and adjust stoichiometry dynamically ().

Q. How can contradictions in spectroscopic data during structure elucidation be addressed?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3-heptyl-3-hydroxy-5,7-dimethoxy derivatives in ).
  • Crystallographic Refinement : Resolve ambiguities using X-ray data (e.g., CCDC 1505246 in ) to confirm bond lengths and angles.
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict chemical shifts and validate experimental 1H^1H NMR peaks ().

Q. What strategies resolve stereochemical challenges during synthesis of benzofuran-1(3H)-one derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure reagents (e.g., (2S,3S)-configured intermediates in ) to control stereochemistry.
  • Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis (e.g., ’s Michael addition mechanism) selectively forms desired enantiomers.
  • Dynamic NMR : Variable-temperature 1H^1H NMR detects rotational barriers in substituents (e.g., 3-chlorophenyl group, ).

Q. What are the implications of substituent electronic effects on the compound’s reactivity and stability?

Methodological Answer:

  • Electron-Withdrawing Groups : The 3-chlorophenyl group increases electrophilicity at the benzofuranone carbonyl, facilitating nucleophilic attacks ().
  • Methoxy Groups : Electron-donating methoxy substituents (6,7-positions) stabilize the aromatic system but may hinder crystallization ().
  • Accelerated Stability Testing : Use thermal analysis (TGA/DSC) to assess decomposition under stress conditions ().

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental spectral data?

Methodological Answer:

  • Solvent Effects : Simulate NMR shifts in explicit solvent models (e.g., COSMO-RS) to account for polarity-induced deviations ().
  • Crystal Packing Forces : X-ray data () may reveal intermolecular interactions (e.g., H-bonding) that alter solid-state vs. solution-phase spectra.
  • Isotopic Labeling : 15N^{15}N- or 13C^{13}C-labeled analogs () can isolate specific signal contributions.

Q. What experimental design principles mitigate byproduct formation in multi-step syntheses?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyls with benzyl groups, ) during halogenation or coupling steps.
  • Flow Chemistry : Continuous reactors () improve mixing and reduce side reactions in exothermic steps.
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., pH, temp) for purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.